5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Overview
Description
The compound is a partially hydrogenated benzophenanthridine carrying an oxo group at C-4, geminal methyl groups at C-2, and a 3-bromo-4-(dimethylamino)phenyl group at C-5 . It has a molecular formula of C27H27BrN2O and a molecular weight of 475.42008 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3
. This provides a complete description of the compound structure in terms of atom connectivity and stereochemistry.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has shown the synthesis of compounds similar to the chemical , which are derivatives of 5-aryl-5,6,7,8,9,10-hexahydrobenzo[c]phenanthridin-7-ones. These compounds have been analyzed using IR, 1H NMR, MS, and X-ray spectroscopy, confirming their structures (Cortés, Martínez, Avila, & Toscano, 1988).
Antimicrobial and Antitumor Properties
- Derivatives of benzo[c]phenanthridine, similar to the compound in focus, have been synthesized and evaluated for their cytotoxicity and antitumor properties. The structure-activity relationships in this family of compounds, especially those with a [(dimethylamino)alkyl]amino side chain, have been studied for their potential in topoisomerase poisoning and antitumor effects (Janin, Croisy, Riou, & Bisagni, 1993).
Molecular Interactions and Optoelectronic Applications
- Investigations into heterocyclic compounds structurally related to the query compound have been reported. These include the study of cooperative C–H…N and C–H…π close contacts between molecules, providing insights for structure-based drug discovery and optoelectronic applications (Rathore, Karthikeyan, Sathiyanarayanan, & Aravindan, 2010).
Spectroscopic Characterization and Reactivity
- DFT and TD-DFT/PCM calculations have been used to characterize the structural parameters and spectroscopic properties of similar compounds. These studies include the determination of NLO properties and electronic interactions, which are important for understanding the biological potentials and corrosion inhibition of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Strainand Stereochemistry Studies
- Research into compounds structurally related to the query molecule has explored their stereochemistry. Studies on derivatives like trans- and cis-5, 6-dihydro-4, 6-dimethyl-4H, 8H-pyrido [3, 2, 1-de]phenanthridin-8-ones provided insights into the axial disposition of methyl groups and the stereochemical implications of certain molecular interactions, which can guide the design of new molecular structures (Nagarajan, Shah, Fuhrer, Puckett, Narasimhamurthy, & Venkatesan, 1978).
Efficient Synthesis Methods
- One-pot synthesis methods have been developed for compounds similar to the chemical . These methods demonstrate an efficient approach for the synthesis of fused tetracyclic heterocycles containing imidazole and phenanthridine moieties, which can be beneficial for creating complex molecular structures efficiently (Dong, Pan, Liu, & Wang, 2018).
Antimicrobial Activity
- Novel pyrazole derivatives, structurally related to the query compound, have been synthesized and shown to possess significant antimicrobial properties. This includes inhibitory effects against pathogenic yeast and mould, indicating the potential for these types of compounds in developing new antimicrobial agents (Farag, Mayhoub, Barakat, & Bayomi, 2008).
Mechanism of Action
Target of Action
Glutaminase C-IN-1, also known as Compound 968, is an allosteric inhibitor of Glutaminase C . Glutaminase C, encoded by the GLS1 gene, is a highly active isoform of glutaminase . This enzyme plays a crucial role in glutamine metabolism, converting glutamine to glutamate , which is a vital metabolite for cells .
Mode of Action
Glutaminase C-IN-1 interacts with Glutaminase C in a way that it inhibits the enzyme’s activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting the cells’ metabolic processes .
Biochemical Pathways
The primary biochemical pathway affected by Glutaminase C-IN-1 is glutamine metabolism . Glutaminase C catalyzes the first step of this pathway, converting glutamine to glutamate . Glutamate then enters the tricarboxylic acid (TCA) cycle . By inhibiting Glutaminase C, Glutaminase C-IN-1 disrupts this process, affecting the TCA cycle and other downstream effects such as the biosynthesis of nucleotides and glutathione .
Pharmacokinetics
It is known that the compound is an allosteric inhibitor, suggesting that it binds to a site on glutaminase c other than the active site, influencing the enzyme’s activity .
Result of Action
The inhibition of Glutaminase C by Glutaminase C-IN-1 results in a disruption of glutamine metabolism . This disruption can inhibit the growth of cancer cells without affecting their normal cellular counterparts . This is because many cancer cells exhibit a metabolic shift known as the Warburg effect, where they rely heavily on glutamine metabolism . Therefore, the inhibition of Glutaminase C can effectively eliminate cancer cells .
Action Environment
The action of Glutaminase C-IN-1 can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the tumor microenvironment can alter the effectiveness of the compound . Additionally, the compound’s efficacy can be affected by the metabolic adaptation of cancer cells during tumor hypoxia .
properties
IUPAC Name |
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFRRJQWRZFDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389215 | |
Record name | CHEBI:60279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
311795-38-7 | |
Record name | CHEBI:60279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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